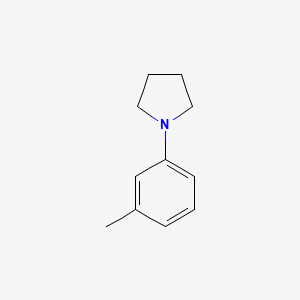

1-(3-methylphenyl)Pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Core in Chemical Synthesis and Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules and natural products. jchemlett.comnih.gov Its prevalence stems from a combination of unique structural and chemical properties. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, a critical factor in the interaction of molecules with biological targets. nih.gov This three-dimensional character is a key attribute that medicinal chemists leverage to design novel therapeutic agents. nih.govnih.gov

Furthermore, the pyrrolidine scaffold is often considered a "privileged" structure in drug discovery, as it is found in numerous approved drugs and clinical candidates. nih.gov The amino acids proline and hydroxyproline, which are derivatives of pyrrolidine, are fundamental building blocks in peptides and proteins and serve as versatile chiral starting materials in asymmetric synthesis. nih.gov The pyrrolidine core is also a key component of many alkaloids, such as nicotine (B1678760) and hygrine, which exhibit significant physiological effects. mdpi.com The ability to introduce multiple stereocenters onto the pyrrolidine ring further enhances its utility, allowing for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov

Contextualizing N-Arylated Pyrrolidines within Heterocyclic Chemistry

The attachment of an aryl group to the nitrogen atom of the pyrrolidine ring gives rise to the class of compounds known as N-arylated pyrrolidines. These structures are of significant interest in heterocyclic chemistry due to their widespread presence in bioactive molecules. researchgate.net The introduction of an aryl substituent directly onto the pyrrolidine nitrogen can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are crucial parameters in drug design.

The synthesis of N-arylated pyrrolidines is a well-established area of organic synthesis, with several powerful methods available to chemists. Among the most prominent is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Current time information in Bangalore, IN.organic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic chemistry. Current time information in Bangalore, IN. Other important synthetic routes include reductive amination of dicarbonyl compounds with anilines and the reaction of cyclic ethers with primary arylamines. researchgate.net The development of these synthetic methodologies has greatly facilitated the exploration of the chemical space around the N-aryl pyrrolidine scaffold.

Scope and Academic Rationale for Investigating 1-(3-methylphenyl)pyrrolidine

The specific investigation of this compound is driven by a desire to understand the nuanced effects of substituent placement on the properties and potential applications of N-arylated pyrrolidines. The rationale for focusing on this particular isomer stems from fundamental principles of medicinal and physical organic chemistry.

The position of the methyl group on the phenyl ring—in this case, at the meta position—has a distinct influence on the electronic and steric characteristics of the molecule compared to its ortho and para isomers. Electronically, the methyl group is weakly electron-donating through an inductive effect. In the meta position, this effect can subtly modulate the electron density of the aromatic ring and, consequently, the basicity and nucleophilicity of the pyrrolidine nitrogen atom. This can have significant implications for the compound's binding affinity to biological targets and its reactivity in chemical transformations.

From a steric perspective, the meta-positioning of the methyl group presents a different spatial profile compared to the more sterically hindered ortho-isomer and the less hindered para-isomer. This can influence how the molecule fits into the binding pocket of a receptor or enzyme, potentially leading to differences in biological activity. The study of such isomers allows for a systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug discovery. By comparing the properties and activities of the ortho, meta, and para isomers of N-tolylpyrrolidine, researchers can gain valuable insights into the optimal substitution pattern for a desired biological effect. Therefore, the investigation of this compound serves as a crucial piece in the larger puzzle of understanding and harnessing the potential of N-arylated pyrrolidines in various scientific domains.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFRMYPYBPWQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Methylphenyl Pyrrolidine and Analogs

Direct N-Arylation of Pyrrolidine (B122466) Frameworks

Direct N-arylation methods involve the formation of a bond between the nitrogen atom of a pre-existing pyrrolidine ring and a 3-methylphenyl group. This is a convergent and widely used approach.

Nucleophilic Substitution Reactions with Halogenated Aromatics

A traditional and straightforward method for N-arylation is the nucleophilic aromatic substitution (SNA_r_) reaction. This typically involves the reaction of pyrrolidine with an activated aryl halide, such as a 3-methylphenyl halide bearing electron-withdrawing groups. However, for less activated aryl halides, harsh reaction conditions are often necessary.

A classic example of this type of transformation is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of aryl halides with amines. wikipedia.orgnih.gov Historically, these reactions required high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org Modern advancements have led to the development of catalytic systems using soluble copper salts with ligands like diamines and acetylacetonate, which can promote the reaction under milder conditions. wikipedia.orgmdpi.com The general reactivity trend for the aryl halide is I > Br > Cl. mdpi.com

Table 1: Examples of Ullmann-type C-N Coupling Reactions

| Aryl Halide | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Iodide | Amidine Hydrochloride | CuI/L19/Cs₂CO₃ | DMF | N/A | Moderate to Good | nih.gov |

| Aryl Halide | N-Heterocycles/Alkylamines | CuCl/L30 | N/A | N/A | Moderate to High | nih.gov |

| Aryl Iodide | Guanidine Nitrate | CuI/L31 | N/A | N/A | 19-92 | nih.gov |

Catalytic Coupling Strategies for N-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-aryl amines due to their broad substrate scope and high efficiency. researchgate.netsynthesisspotlight.comnih.gov This methodology allows for the coupling of a wide range of aryl halides and sulfonates with amines, including pyrrolidine, under relatively mild conditions. chemspider.com

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. nih.gov For instance, the use of dialkyl(biaryl)phosphine ligands has enabled the Buchwald-Hartwig amination of even challenging substrates like nitroarenes. nih.gov

A study on the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine highlights the power of this chemistry to create chiral 2-aryl-N-Boc-pyrrolidines. researchgate.netnih.gov While this example focuses on C-arylation, the underlying principles of palladium catalysis are transferable to N-arylation.

De Novo Pyrrolidine Ring Construction Approaches

An alternative to modifying a pre-existing pyrrolidine is to construct the ring system from acyclic precursors. This approach offers flexibility in introducing various substituents onto the pyrrolidine ring.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring. mdpi.comresearchgate.net This can be achieved through various mechanisms, including reductive amination and C-H amination. For instance, the reductive cyclization of 1,6- and 1,7-enynes can be catalyzed by iron under mild conditions, tolerating a range of functional groups. organic-chemistry.org Another approach involves the intramolecular amination of remote unactivated C(sp³)–H bonds, which can be catalyzed by copper to produce pyrrolidines in good yields. organic-chemistry.org

A practical method for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation. nih.gov This process has been shown to be effective even in water, demonstrating its potential for green chemistry applications. nih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions provide a convergent route to highly substituted pyrrolidines.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and stereoselective method for constructing the pyrrolidine ring. nih.govrsc.orgnih.govmdpi.com Azomethine ylides, which are typically generated in situ, are reactive 1,3-dipoles that readily react with a variety of dipolarophiles. nih.govacs.org

The generation of the azomethine ylide can be achieved through several methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.govacs.org For example, the reaction of isatin (B1672199) and N-methylglycine generates a nonstabilized azomethine ylide that can undergo cycloaddition with various dipolarophiles. acs.org

Catalytic asymmetric versions of this reaction, often employing copper(I) or silver(I) catalysts with chiral ligands, allow for the synthesis of enantiomerically enriched pyrrolidines. nih.govnih.gov These reactions can produce complex polycyclic and spirocyclic pyrrolidine structures with high levels of stereocontrol. rsc.orgrsc.org The choice of catalyst can influence the stereochemical outcome of the reaction, with Ag(I) often favoring the endo-cycloadduct and Cu(I) favoring the exo-cycloadduct. nih.gov

Table 2: Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Catalyst | Ligand | Dipolarophile | Azomethine Ylide Precursors | Stereoselectivity | Reference |

| Cu(I) | Chiral Ligand | Fluorinated Styrenes | N/A | High | nih.gov |

| Ag(I) | Camphorsultam Auxiliary | Olefinic Dipolarophile | Aldehyde and Glycylsultam | endo-selective | nih.gov |

| Cu(I) | Camphorsultam Auxiliary | Olefinic Dipolarophile | Aldehyde and Glycylsultam | exo-selective | nih.gov |

| Boric Acid | None | Methyl Ferulate | N-benzylazomethine ylide | trans-selective | rsc.org |

This methodology provides a powerful tool for the synthesis of a diverse range of pyrrolidine-containing compounds, including analogs of 1-(3-methylphenyl)pyrrolidine, by varying the substituents on both the azomethine ylide and the dipolarophile.

[3+2] Cycloaddition Methodologies

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides, stands as one of the most powerful and convergent methods for constructing the pyrrolidine ring. rsc.orgacs.org This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile), rapidly assembling the five-membered ring with high regioselectivity and stereoselectivity. researchgate.net

To synthesize a 1-aryl-substituted pyrrolidine like this compound, an azomethine ylide is typically generated in situ from the condensation of an α-amino acid and an aldehyde or via other methods like the reductive generation from amides. mdpi.comnih.gov For the specific synthesis of this compound, one could envision a reaction where an azomethine ylide derived from sarcosine (B1681465) (N-methylglycine) and a suitable aldehyde reacts with an alkene. A more direct approach for N-aryl substitution involves generating the ylide from a precursor already containing the N-aryl bond. For instance, the reaction of N-(3-methylphenyl)glycine derivatives with an aldehyde would generate the required N-aryl azomethine ylide.

A notable advancement is the development of catalytic asymmetric [3+2] cycloadditions, which allow for the enantioselective synthesis of chiral pyrrolidines. rsc.orgnih.gov Copper(I) catalysts, for example, have been successfully used with chiral ligands to achieve high yields and excellent stereoselectivities in the reaction of azomethine ylides with various electron-deficient alkenes. nih.gov Another approach involves iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo diastereoselective cycloaddition with alkenes. acs.orgnih.gov These methods provide a versatile toolkit for accessing complex and optically active pyrrolidine structures.

A three-component [3+2] cycloaddition has also been developed, which offers high operational simplicity and efficiency. nih.gov In a representative reaction, a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) can react to form complex spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov While this example leads to a spirocyclic system, the underlying principle of combining three components to generate the ylide and react it in one pot is broadly applicable.

| Methodology | Reactants | Catalyst/Conditions | Key Features | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Cu(I) or Ag(I) with chiral ligands | High enantioselectivity and diastereoselectivity. | rsc.org |

| Reductive Azomethine Ylide Generation | Tertiary Amides, Alkenes | Iridium Complex (e.g., Vaska's complex) | Access to unstabilized ylides under mild conditions. | acs.orgnih.gov |

| Three-Component Cycloaddition | Cyclic Amines, Aldehydes, Dipolarophiles | Benzoic acid additive | High synthetic efficiency, operational simplicity. | nih.gov |

| Decarboxylative Cycloaddition | Glycine derivatives, Aldehydes, Maleimides | Heat | Pseudo five-component reaction for complex structures. | mdpi.com |

Multicomponent Reaction Strategies for Pyrrolidine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.orgnih.gov Several MCRs are suitable for the assembly of the pyrrolidine scaffold.

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that can be adapted for pyrrolidine synthesis. researchgate.netsemanticscholar.orgnu.edu.kz For example, a Ugi four-component reaction (Ugi-4CR) involving an aldehyde, an amine (like m-toluidine), a carboxylic acid, and an isocyanide can produce an α-acylamino amide intermediate. If a reactant with a latent functional group is used, a subsequent cyclization step can forge the pyrrolidine ring. Research has demonstrated the synthesis of bicyclic pyrrolidines by coupling a Ugi reaction with a subsequent cyclization process. researchgate.net Similarly, the Passerini three-component reaction (Passerini-3CR) of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide, which can also be a precursor for cyclization into a pyrrolidine derivative. researchgate.netsemanticscholar.org

More direct MCR strategies for pyrrolidine synthesis often involve 1,3-dipolar cycloadditions within a multicomponent framework. For instance, the reaction between aldehydes, benzylamines, and chalcones can lead to polysubstituted pyrrolidines, with the diastereoselectivity being controlled by the choice of catalyst (e.g., DABCO) or base (e.g., Cs₂CO₃). tandfonline.com These reactions demonstrate how varying the components allows for the creation of a diverse library of pyrrolidine derivatives. rsc.org

| Reaction Type | Components | Intermediate/Product | Key Advantage | Reference |

| Ugi-4CR / Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide, then pyrrolidine | High diversity, convergent synthesis. | researchgate.netacs.org |

| Passerini-3CR / Cyclization | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide, then pyrrolidine | Atom economy, access to functionalized precursors. | researchgate.netnu.edu.kz |

| [3+2] Cycloaddition MCR | Aldehyde, Amine, Dipolarophile (e.g., Maleimide) | Polysubstituted Pyrrolidine | One-pot synthesis of complex pyrrolidines. | tandfonline.com |

| Hantzsch-type MCR | Aldehyde, β-dicarbonyl compounds, Ammonia | Dihydropyridine (analogous principles) | Early example of MCR for heterocycle synthesis. | nih.gov |

Stereoselective Synthesis of this compound Derivatives

Creating stereochemically defined pyrrolidines is crucial for their application in pharmaceuticals and catalysis. Stereoselective synthesis can be achieved through various means, primarily by using chiral auxiliaries, chiral ligands in metal catalysis, or organocatalysis.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Syntheses

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. This is a robust and reliable method for asymmetric synthesis.

A classic example involves the use of (R)-phenylglycinol as a chiral auxiliary. Condensation with an aldehyde yields a chiral imine. Diastereoselective addition of a Grignard reagent, followed by conversion to a 1,3-oxazolidine and a second Grignard addition, can lead to stereopure trans-disubstituted pyrrolidines. nih.govacs.org Similarly, Evans oxazolidinones are widely used auxiliaries. While typically employed for acyclic stereocontrol, they can be used to set stereocenters in precursors that are subsequently cyclized to form chiral pyrrolidines.

Ligand-controlled synthesis relies on a chiral ligand coordinating to a metal catalyst to create a chiral environment around the reacting species. This is particularly relevant for the catalytic asymmetric [3+2] cycloadditions mentioned previously, where ligands such as phosphoramidites or bisoxazolines are used in conjunction with copper or silver salts to induce high enantioselectivity. rsc.orgnih.gov The synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines, which are themselves valuable chiral ligands, has been achieved through stereoselective routes starting from chiral pool materials like alanine (B10760859) or via catalytic methods. nih.gov

| Approach | Chiral Source | Typical Reaction | Outcome | Reference |

| Chiral Auxiliary | (R)-Phenylglycinol | Diastereoselective Grignard additions | trans-(R,R)-disubstituted pyrrolidines | nih.govacs.org |

| Chiral Auxiliary | C₂-symmetric pyrrolidines | Alkylation, Aldol reactions | Control of subsequent transformations | nih.gov |

| Ligand Control | Chiral Phosphoramidite Ligands | Metal-catalyzed cycloadditions | Enantioenriched pyrrolidine products | nih.govacs.org |

| Chiral Pool | L- or D-Alanine | Multi-step synthesis | trans-2,5-dimethylpyrrolidines | nih.gov |

Organocatalytic Approaches to Enantiomerically Enriched Pyrrolidines

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis. mdpi.combenthamdirect.com Pyrrolidine-based catalysts, particularly those derived from proline, are central to this field. wikipedia.orgwikipedia.org These methods offer the advantage of being metal-free, often less sensitive to air and moisture, and environmentally benign.

Proline and its derivatives catalyze reactions by forming chiral enamines or iminium ions with carbonyl substrates. mdpi.comwikipedia.org Asymmetric cascade reactions, such as aza-Michael/aldol sequences, have been developed to construct highly substituted chiral pyrrolidines. researchgate.netresearchgate.net For instance, the reaction between an N-protected aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, can produce highly functionalized pyrrolidines with excellent diastereo- and enantioselectivity. rsc.org

Diarylprolinol silyl (B83357) ethers, known as Hayashi-Jørgensen catalysts, are highly effective for various asymmetric transformations leading to chiral pyrrolidines. nih.govtcichemicals.com These catalysts have been successfully applied to Michael additions of aldehydes to nitroalkenes, a key step that can be followed by reductive cyclization to afford substituted pyrrolidines. The development of diverse proline-based organocatalysts, including dipeptides and sulfonamides, has expanded the scope of these reactions to function even in aqueous media or to construct challenging all-carbon quaternary stereocenters. nih.govnih.gov

| Catalyst Type | Activation Mode | Example Reaction | Key Feature | Reference |

| Proline | Enamine Catalysis | Intermolecular Aldol Reaction | Seminal organocatalyst, readily available. | wikipedia.orgnih.gov |

| Diarylprolinol Silyl Ethers | Enamine/Iminium Catalysis | Michael Addition | High enantioselectivity for α- and β-functionalization of aldehydes. | mdpi.comnih.gov |

| Cinchona-derived Squaramide | Bifunctional (H-bonding & Brønsted Base) | Aza-Michael/Michael Cascade | Synthesis of highly substituted pyrrolidines with quaternary centers. | rsc.org |

| Proline Sulfonamides | H-Bond-directed Catalysis | Aldol and Mannich Reactions | Construction of all-carbon quaternary stereocenters. | nih.gov |

Sustainable Synthetic Routes (e.g., Microwave-Assisted, Aqueous Media)

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, energy consumption, and the use of hazardous materials. The synthesis of pyrrolidines has benefited from these principles, particularly through the use of microwave irradiation and aqueous reaction media.

Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. ajrconline.orgmdpi.commdpi.com One-pot syntheses of bicyclic pyrrolidines have been achieved by irradiating a mixture of an amine, an aldehyde, and maleimide. ajrconline.org Similarly, microwave irradiation has been used to promote iminyl radical cyclizations to form pyrroline (B1223166) adducts, which are versatile intermediates for further functionalization. nsf.gov The N-alkylation of pyrrolidine-fused heterocycles has also been shown to be more time- and energy-efficient under microwave conditions compared to conventional heating. mdpi.comresearchgate.net

Performing reactions in water or aqueous-ethanolic mixtures is another key aspect of green chemistry. researchgate.netrsc.orgresearchgate.net The synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst (K₂CO₃). researchgate.netvjs.ac.vnvjs.ac.vn Furthermore, complex, three-component domino reactions to form polycyclic pyrrolidine-fused spirooxindoles have been developed to run under catalyst-free conditions at room temperature in an ethanol-water mixture, simplifying purification by avoiding chromatography. rsc.orgresearchgate.net These approaches highlight a sustainable path toward the synthesis of pyrrolidine scaffolds.

| Sustainable Method | Reaction Type | Conditions | Advantages | Reference |

| Microwave Irradiation | One-pot [3+2] Cycloaddition | Amine, Aldehyde, Maleimide | Rapid reaction times, improved yields. | ajrconline.org |

| Microwave Irradiation | Iminyl Radical Cyclization | Catalyst- and base-free | Fast, user-friendly, broad scope. | nsf.gov |

| Aqueous Media | N-Alkylation | Methylamine, 1,4-dibromobutane, K₂CO₃, H₂O | Use of green solvent, inexpensive catalyst. | researchgate.netvjs.ac.vn |

| Aqueous-Alcoholic Media | Three-component Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, α-amino acids | Catalyst-free, room temp., avoids toxic solvents and chromatography. | rsc.orgresearchgate.net |

Mechanistic Investigations of 1 3 Methylphenyl Pyrrolidine Formation Reactions

Detailed Reaction Mechanisms of Key Synthetic Pathways

The formation of the C–N bond in 1-(3-methylphenyl)pyrrolidine is typically achieved through well-established synthetic methodologies, primarily the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for constructing aryl-amine bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this pathway involves the coupling of pyrrolidine (B122466) with an aryl halide, such as 3-bromotoluene (B146084) or 3-iodotoluene. The generally accepted catalytic cycle proceeds through several key steps. libretexts.orgyoutube.com

The reaction initiates with a palladium(0) complex, which undergoes oxidative addition with the aryl halide (e.g., 3-bromotoluene). youtube.com This step forms a Pd(II)-aryl complex. Subsequently, the amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation with a base (e.g., sodium tert-butoxide) to form a palladium-amido complex. The final and crucial step is reductive elimination, where the C–N bond is formed, yielding the this compound product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orglibretexts.org

Reductive Amination

Reductive amination provides an alternative route, particularly through the reaction of a carbonyl compound with an amine, followed by reduction. To form this compound, this can be envisioned through two primary disconnection approaches:

Reaction of 3-methylaniline with a 1,4-dicarbonyl compound: A successive reductive amination of a diketone like 1,4-butanedial with 3-methylaniline can construct the pyrrolidine ring. nih.gov The process involves the initial formation of an imine or enamine, which then undergoes intramolecular cyclization and subsequent reduction.

Reaction of pyrrolidine with a carbonyl precursor: A less direct, multi-step approach could involve functionalizing the pyrrolidine ring precursor. However, the most direct reductive amination pathway involves the reaction of an appropriate ketone or aldehyde with an amine. For the synthesis of the pyrrolidine ring itself, the reaction of a primary amine with a 1,4-dicarbonyl compound is a common strategy. nih.gov The mechanism involves the formation of an iminium ion intermediate which is then reduced. youtube.commasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comresearchgate.net

Elucidation of Intermediates and Transition States

The efficiency and outcome of these synthetic pathways are dictated by the stability and reactivity of key intermediates and the energy of their associated transition states.

Buchwald-Hartwig Amination Intermediates

In the Buchwald-Hartwig catalytic cycle, several palladium complexes have been identified as key intermediates. libretexts.org

Oxidative Addition Complex: After the initial reaction of the Pd(0) catalyst with 3-bromotoluene, a square planar Pd(II) complex, [Pd(L)n(aryl)(X)], is formed. The structure and stability of this intermediate are heavily influenced by the nature of the phosphine (B1218219) ligands (L).

Palladium-Amido Complex: Following coordination of pyrrolidine and deprotonation, a palladium-amido complex is generated. This intermediate is poised for the final bond-forming step.

Reductive Elimination Transition State: The reductive elimination step, which forms the C(aryl)-N bond, is often the rate-determining step. The transition state involves the concerted breaking of the Pd-N and Pd-C bonds and the formation of the N-C bond. The steric and electronic properties of the ligands on the palladium center are critical in lowering the energy barrier of this transition state. youtube.com

Reductive Amination Intermediates

The key intermediate in reductive amination is the iminium ion . youtube.com

Formation: In the reaction between a carbonyl group and a secondary amine like pyrrolidine, or a primary amine like 3-methylaniline with a dicarbonyl, an iminium ion is formed after the initial nucleophilic attack and subsequent dehydration.

Reduction: The reducing agent, such as sodium cyanoborohydride, selectively attacks the electrophilic carbon of the iminium ion. youtube.com The transition state for this hydride transfer step is stabilized by the electron-withdrawing nature of the cyano group on the borohydride, which makes the reagent a milder and more selective reducing agent compared to sodium borohydride. masterorganicchemistry.com

Computational studies on related pyrrolidine syntheses have helped to map the potential energy surfaces, revealing the relative energies of intermediates and transition states, which validates the proposed mechanistic pathways. beilstein-journals.org

Kinetic and Thermodynamic Control in Pyrrolidine Annulation Reactions

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the major product is the one that is formed the fastest, meaning it proceeds through the lowest activation energy barrier. This is the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible. An equilibrium can be established, and the major product will be the most thermodynamically stable one, even if its activation energy is higher. This is the thermodynamic product. wikipedia.orglibretexts.org

In the context of pyrrolidine ring formation (annulation), such as the cyclization of an amino-alkene, kinetic versus thermodynamic control can dictate the stereochemistry or regiochemistry of the final product. For example, in an intramolecular cyclization, the transition state leading to a less-stable cis-substituted pyrrolidine might be lower in energy (kinetic product) than the transition state leading to the more stable trans isomer (thermodynamic product). By carefully selecting the reaction conditions—specifically temperature and reaction time—it is possible to favor the formation of one isomer over the other. illinois.edulibretexts.org Low temperatures will generally favor the kinetic product, while elevated temperatures allow the system to reach equilibrium, favoring the thermodynamic product. libretexts.org

| Control Type | Reaction Conditions | Product Determining Factor | Resulting Product |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | The product that forms fastest |

| Thermodynamic | High Temperature, Long Reaction Time | Product Stability (Lowest Gibbs Free Energy) | The most stable product |

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in the synthesis of this compound, directly influencing reaction rates, yields, and selectivity.

In Buchwald-Hartwig Amination:

The choice of palladium catalyst and, more critically, the associated phosphine ligand, is paramount. organic-chemistry.org Early catalyst systems had limited scope, but the development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig revolutionized the reaction. wikipedia.orgyoutube.com These ligands enhance the rates of both the oxidative addition and the reductive elimination steps while preventing catalyst deactivation. For the coupling of pyrrolidine with 3-bromotoluene, different generations of ligands would be expected to show varying efficiencies.

| Ligand Generation | Example Ligand | General Characteristics | Expected Performance for this compound Synthesis |

|---|---|---|---|

| First | PPh3 (Triphenylphosphine) | Basic phosphine, prone to P-C bond cleavage at high temperatures. | Low to moderate yield, requires high temperatures. |

| Second | BINAP, DPPF | Bidentate ligands, improve catalyst stability and activity. wikipedia.org | Good yields, especially with aryl iodides and triflates. |

| Third/Fourth | Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich monophosphine ligands. youtube.com | Excellent yields under milder conditions, high turnover numbers, broad substrate scope including aryl chlorides. |

In Reductive Amination:

Comprehensive Spectroscopic Characterization and Structural Analysis of 1 3 Methylphenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D NMR techniques, allows for the unambiguous assignment of every atom within the 1-(3-methylphenyl)pyrrolidine structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the m-tolyl group, the aliphatic protons of the pyrrolidine (B122466) ring, and the protons of the methyl group.

The m-substituted benzene (B151609) ring gives rise to a complex splitting pattern for its four aromatic protons. Typically, these protons appear in the downfield region of the spectrum, from approximately 6.5 to 7.2 ppm. The proton at the C2 position would likely appear as a singlet or a finely split triplet. The protons at C4 and C6 are expected to be doublets or triplets, while the proton at C5 would likely be a triplet, with coupling constants (J-values) characteristic of ortho- and meta-coupling (typically 7-8 Hz and 2-3 Hz, respectively).

The methyl group attached to the aromatic ring is predicted to produce a sharp singlet at around 2.3 ppm, as it has no adjacent protons to couple with.

The pyrrolidine ring contains two sets of chemically non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbons directly bonded to the nitrogen atom (α-protons, C2'/C5') are deshielded by the nitrogen and are expected to resonate as a multiplet around 3.3 ppm. The protons on the β-carbons (C3'/C4') are more shielded and should appear as a multiplet further upfield, typically around 2.0 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-4, H-5, H-6 (Aromatic) | 6.5 - 7.2 | Multiplet (m) | 4H |

| N-CH₂ (Pyrrolidine α-protons) | ~3.3 | Multiplet (m) | 4H |

| Ar-CH₃ (Methyl protons) | ~2.3 | Singlet (s) | 3H |

| C-CH₂-C (Pyrrolidine β-protons) | ~2.0 | Multiplet (m) | 4H |

Note: Predicted values are based on theoretical calculations and typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, corresponding to the eight chemically unique carbon atoms in the structure.

The aromatic carbons of the m-tolyl group are expected to appear in the range of 110-150 ppm. The carbon atom directly attached to the nitrogen (C1) and the methyl-substituted carbon (C3) are quaternary and would show distinct chemical shifts. The remaining four aromatic carbons (C2, C4, C5, C6) would also have unique signals within this region.

The aliphatic carbons of the pyrrolidine ring are predicted to be in the upfield region. The α-carbons (C2'/C5'), being attached to the electron-withdrawing nitrogen atom, would be deshielded relative to the β-carbons (C3'/C4'). Their signals are expected around 47-50 ppm and 24-27 ppm, respectively. The methyl carbon (Ar-CH₃) is anticipated to give a signal in the upfield region, typically around 21 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ar, C-N) | ~148 |

| C3 (Ar, C-CH₃) | ~138 |

| C5 (Ar, C-H) | ~129 |

| C2, C4, C6 (Ar, C-H) | 112 - 120 |

| C2'/C5' (Pyrrolidine α-carbons) | ~47 |

| C3'/C4' (Pyrrolidine β-carbons) | ~25 |

| Ar-CH₃ | ~21 |

Note: Predicted values are based on theoretical calculations and typical chemical shifts for similar structural motifs.

To confirm the assignments made from 1D NMR and to establish the connectivity of the molecular fragments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key expected correlations would include those between adjacent protons on the aromatic ring and the coupling between the α- and β-protons within the pyrrolidine ring, confirming the integrity of these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For instance, the aromatic proton signals between 6.5-7.2 ppm would correlate with the aromatic carbon signals (112-129 ppm), the methyl singlet at ~2.3 ppm would correlate with the methyl carbon at ~21 ppm, and the pyrrolidine proton multiplets would correlate with their respective α- and β-carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different parts of the molecule. Key correlations for this compound would include:

A correlation from the α-protons of the pyrrolidine ring (~3.3 ppm) to the C1 carbon of the aromatic ring (~148 ppm), confirming the N-Ar bond.

Correlations from the aromatic protons to the methyl carbon, and from the methyl protons (~2.3 ppm) to the C2, C3, and C4 carbons of the aromatic ring, confirming the position of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

High-resolution mass spectrometry can determine the mass of an ion with very high accuracy, allowing for the calculation of its elemental formula. For this compound (C₁₁H₁₅N), the expected exact mass for the protonated molecular ion, [M+H]⁺, would be calculated as follows:

Formula: C₁₁H₁₆N⁺

Monoisotopic Mass Calculation: (11 * 12.000000) + (16 * 1.007825) + (1 * 14.003074) = 162.12827 Da

The experimental observation of an ion with this m/z value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

In mass spectrometry, particularly with electron ionization (EI) used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion undergoes fragmentation in predictable ways. The analysis of these fragments helps to piece together the molecular structure. For N-aryl pyrrolidines, fragmentation is typically dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and within the aromatic and heterocyclic rings.

Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z of 161. In accordance with the nitrogen rule, the odd nominal mass indicates the presence of an odd number of nitrogen atoms (in this case, one).

Alpha-Cleavage: The most characteristic fragmentation pathway for amines involves cleavage of a bond alpha (adjacent) to the nitrogen atom. For this compound, the loss of a hydrogen atom from a carbon alpha to the nitrogen would produce a stable iminium cation at m/z 160 .

Ring Fragmentation: Cleavage of the Cα-Cβ bond in the pyrrolidine ring, followed by the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a rearrangement, is a common pathway for pyrrolidines. This would result in a fragment ion at m/z 133 .

Benzylic/Tropylium (B1234903) Ion: The tolyl group can stabilize a positive charge well. Cleavage of the C-N bond can lead to a tolyl radical and a pyrrolidinium (B1226570) cation (m/z 70 ). More commonly, fragmentation of the tolyl group itself can lead to the formation of a highly stable tropylium ion or a related methyltropylium ion at m/z 91 . This is a very common fragment for toluene-containing compounds.

Loss of Methyl Group: Loss of the methyl radical from the molecular ion would produce a fragment at m/z 146 .

Predicted Major Fragments in EI-MS

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 161 | [M]⁺· (Molecular Ion) | Ionization of parent molecule |

| 160 | [M-H]⁺ | α-cleavage (loss of H· from α-carbon) |

| 146 | [M-CH₃]⁺ | Loss of methyl radical |

| 133 | [M-C₂H₄]⁺ | Ring cleavage and loss of ethylene |

| 91 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

| 70 | [C₄H₈N]⁺ | Pyrrolidinium cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment. For this compound, the analysis of its vibrational spectra would reveal key stretching and bending modes.

Expected Vibrational Modes:

C-H Stretching: The aromatic C-H stretching vibrations of the methylphenyl group are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pyrrolidine ring and the methyl group are expected to appear in the 3000-2850 cm⁻¹ range.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1250-1020 cm⁻¹ region.

C=C Stretching: The aromatic C=C stretching vibrations of the phenyl ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring and wagging vibrations of the CH₂ groups in the pyrrolidine ring would be found in the 1485-1445 cm⁻¹ and 1365-1345 cm⁻¹ regions, respectively.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ range, providing information about the substitution pattern.

A comprehensive table of observed and assigned vibrational frequencies from experimental IR and Raman spectra would be necessary for a complete analysis.

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound

| Observed Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3050 | Aromatic C-H | Stretching |

| ~2960 | Aliphatic C-H (CH₃) | Asymmetric Stretching |

| ~2870 | Aliphatic C-H (CH₃) | Symmetric Stretching |

| ~2940 | Aliphatic C-H (CH₂) | Asymmetric Stretching |

| ~2850 | Aliphatic C-H (CH₂) | Symmetric Stretching |

| ~1600 | Aromatic C=C | Stretching |

| ~1490 | Aromatic C=C | Stretching |

| ~1460 | CH₂ | Scissoring |

| ~1180 | C-N | Stretching |

| ~850 | Aromatic C-H | Out-of-plane Bending |

Note: This table is illustrative and based on typical vibrational frequencies for the functional groups present. Actual experimental data would be required for a definitive analysis.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The analysis of a single crystal of this compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group (the symmetry operations that describe the arrangement of molecules in the crystal), and the dimensions of the unit cell (the basic repeating unit of the crystal).

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes. Actual experimental data from X-ray diffraction analysis is required for factual representation.

While this compound lacks classical hydrogen bond donors (like O-H or N-H), the crystal structure would likely be stabilized by a network of weaker intermolecular interactions. These can include C-H···π interactions, where a C-H bond from the pyrrolidine or methyl group interacts with the electron-rich π system of the phenyl ring of a neighboring molecule. Van der Waals forces would also play a significant role in the crystal packing. Intramolecularly, short contacts between atoms can influence the preferred conformation. A detailed analysis of these interactions is crucial for understanding the supramolecular assembly and physical properties of the compound in the solid state.

Computational Chemistry and Theoretical Studies of 1 3 Methylphenyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to the theoretical examination of 1-(3-methylphenyl)pyrrolidine. Density Functional Theory (DFT) is a widely used method for studying N-aryl pyrrolidines due to its balance of computational cost and accuracy. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311+G(2d,p) for geometric optimization and electronic property calculations. tandfonline.com Such studies on related compounds, for example, have successfully predicted molecular geometries that are in good agreement with experimental data from X-ray crystallography. tandfonline.com

Semi-empirical methods, while less accurate than DFT, can also be employed for preliminary conformational searches and for studying larger systems. However, for detailed analysis of electronic structure and spectroscopic parameters, DFT and other ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods are generally preferred for their higher accuracy. acs.org The choice of computational method and basis set is crucial and is often validated by comparing calculated results with experimental data, such as NMR chemical shifts. researchgate.net

Geometric Optimization and Conformational Analysis of the Pyrrolidine (B122466) Ring

The conformational flexibility of the pyrrolidine ring is a key feature of molecules like this compound. The five-membered ring is not planar and typically adopts a puckered conformation, which can be described by two main forms: the envelope (Cs symmetry) and the twist (C2 symmetry). The interconversion between these conformations occurs via a process known as pseudorotation. researchgate.net

Computational methods are extensively used to determine the most stable conformers and the energy barriers between them. For the parent pyrrolidine molecule, extensive theoretical studies have been performed to determine the relative energies of the conformers where the N-H bond is either in an axial or equatorial position. acs.org In the case of this compound, the orientation of the 3-methylphenyl group relative to the pyrrolidine ring introduces another layer of conformational complexity. Geometric optimization calculations can predict the dihedral angle between the phenyl ring and the pyrrolidine ring, which influences the electronic interaction between the two moieties. For other N-substituted pyrrolidines, computational studies have been instrumental in identifying the lowest energy conformers. researchgate.net

Below is a table with representative conformational data for a related N-substituted pyrrolidine, showcasing the type of information obtained from computational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-Caryl-Caryl) | Pyrrolidine Ring Pucker |

| 1 | 0.00 | 45.2° | Twist (C2) |

| 2 | 1.25 | 88.9° | Envelope (Cs) |

| 3 | 2.50 | 10.5° | Envelope (Cs) |

| Note: This data is illustrative and based on general findings for N-aryl pyrrolidines. Specific values for this compound would require a dedicated computational study. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of this compound are of great interest for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this. For N-aryl pyrrolidines, the HOMO is typically localized on the electron-rich phenyl and pyrrolidine rings, indicating that these are the sites most susceptible to electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic ring, suggesting its role as the primary site for nucleophilic attack or electron acceptance. tandfonline.comtandfonline.com

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. arabjchem.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. For a molecule like this compound, the MEP would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic interaction. The aromatic ring would exhibit a more complex potential surface due to the interplay of the electron-donating pyrrolidine group and the methyl substituent. tandfonline.comtandfonline.com

The following table presents hypothetical FMO data for this compound based on trends observed in similar molecules.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Pyrrolidine N, Phenyl Ring C-atoms |

| LUMO | -0.5 | Phenyl Ring C-atoms |

| HOMO-LUMO Gap | 5.3 | - |

| Note: This data is illustrative. Actual values would be obtained from specific DFT calculations on this compound. |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to validate experimental findings or to aid in the identification of the compound. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT calculations, for example, can be used to compute the 1H and 13C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org The accuracy of these predictions can be very high, especially when the calculated values are scaled or referenced against a known standard like tetramethylsilane (B1202638) (TMS). A good correlation between the calculated and experimental chemical shifts serves to validate the computed molecular geometry. researchgate.net

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The calculated IR spectrum can help in assigning the vibrational modes observed in the experimental spectrum. semanticscholar.org

An example of how predicted spectroscopic data compares to experimental data for a related compound is shown below.

| Parameter | Experimental Value | Calculated Value |

| 1H NMR (ppm, aromatic) | 6.8 - 7.3 | 6.9 - 7.4 |

| 13C NMR (ppm, C-N) | 147.5 | 146.8 |

| IR (cm-1, C-N stretch) | 1340 | 1335 (scaled) |

| Note: This is a representative comparison and does not reflect actual data for this compound. |

Computational Insights into Reaction Energetics and Pathways

Theoretical calculations are also employed to investigate the mechanisms of reactions involving N-aryl pyrrolidines, including their synthesis. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction's feasibility and kinetics.

Applications and Future Research Directions in Organic Synthesis and Beyond

1-(3-methylphenyl)Pyrrolidine as a Versatile Synthetic Intermediate

This compound serves as a crucial starting point for the synthesis of more complex and often biologically active molecules. Its structure, featuring a reactive secondary amine and an aromatic ring, allows for a wide range of chemical modifications. A notable application is in the synthesis of pyrovalerone analogs, which are inhibitors of monoamine uptake. nih.gov The general synthesis often starts from a ketone precursor, such as 1-(3-methylphenyl)pentan-1-one, which is derived from 3-methylbenzonitrile. nih.gov This ketone then undergoes bromination and subsequent reaction with pyrrolidine (B122466) to yield the target analogs. nih.gov

The pyrrolidine moiety itself is a fundamental core in numerous natural alkaloids and pharmaceuticals. researchgate.netchemicalbook.com The versatility of heterocyclic enamines, which can be formed from pyrrolidine derivatives, makes them powerful intermediates in the synthesis of a variety of heterocyclic compounds and natural products. researchgate.net These enamines possess two nucleophilic sites, allowing for controlled reactions with electrophiles to build complex molecular architectures. researchgate.net The synthesis of functionalized pyrrolidines through multi-component reactions further highlights the utility of the pyrrolidine scaffold as a versatile intermediate. rasayanjournal.co.in For instance, one-pot, three-component cascade reactions can efficiently produce highly substituted pyrrolidines in good yields. rasayanjournal.co.in

Functionalization Strategies for Diverse Chemical Scaffolds

The this compound framework can be elaborated through various functionalization strategies to generate a diverse library of chemical scaffolds. These strategies can target the pyrrolidine ring, the N-substituent, or the phenyl ring.

One of the most powerful methods for creating molecular complexity is the 1,3-dipolar cycloaddition reaction. nih.govrsc.org This reaction, involving azomethine ylides generated in situ, provides a direct route to constructing spiropyrrolidine heterocyclic hybrids. nih.govrsc.org These multi-component reactions are highly atom-economical and can be used to fuse the pyrrolidine ring with other heterocyclic systems like oxindoles, creating dispiropyrrolidine structures. nih.gov The reaction conditions for these cycloadditions can be optimized by screening different solvents and temperatures to achieve higher yields and regioselectivity. nih.gov

Another key strategy involves the tandem N-arylation and α-functionalization of the pyrrolidine ring. thieme-connect.com This allows for the introduction of various substituents at the α-position to the nitrogen atom, further diversifying the molecular scaffold. Additionally, C(sp3)-H activation strategies have emerged as a highly efficient and enantioselective method for the functionalization of pyrrolidines, enabling the synthesis of complex analogs that would be difficult to access through traditional methods. nih.gov

The following table summarizes a three-component reaction to access functionalized spiropyrrolidine scaffolds.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | RT | 12 | Low |

| 2 | Toluene | RT | 12 | Low |

| 3 | Acetonitrile | RT | 12 | Low |

| 4 | Methanol | Reflux | 8 | 55 |

| 5 | Ethanol | Reflux | 8 | 52 |

| 6 | Toluene | Reflux | 8 | 40 |

| 7 | Acetonitrile | Reflux | 8 | 35 |

| 8 | Methanol/Water (1:1) | Reflux | 6 | 65 |

| 9 | Methanol/Water (2:1) | Reflux | 6 | 78 |

Role as Chiral Auxiliaries, Ligands, or Organocatalysts in Asymmetric Synthesis

Chiral pyrrolidine derivatives are cornerstones of asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, and metal-free organocatalysts. whiterose.ac.uknih.gov The stereochemistry of the pyrrolidine scaffold, often derived from natural sources like L-proline or L-tartaric acid, can effectively induce chirality in a wide range of chemical transformations. uc.ptontosight.ai

As chiral ligands, N-substituted pyrrolidines can coordinate with metal ions, such as copper(II), to form chiral catalysts for reactions like the enantioselective Henry reaction. uc.pt The nature of the N-substituent on the pyrrolidine ring significantly influences the conversion and enantioselectivity of the reaction. uc.pt Similarly, chiral 2,2'-bispyrrolidine-based Salan ligands are used for catalytic enantioselective aryl transfer to aldehydes. mdpi.com

In the realm of organocatalysis, pyrrolidine-based catalysts are widely used. For example, pyrrolidine-acid salts can catalyze one-pot three-component reactions to synthesize 1,3-diarylallylidene pyrazolones with high efficiency. acs.org Chiral pyrrolidine derivatives are also employed in asymmetric Michael additions, 1,3-dipolar cycloadditions, and the synthesis of functionalized dihydropyrans. researchgate.netthieme-connect.comau.dknih.gov The bulky substituents on the pyrrolidine ring play a crucial role in creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

The table below presents data on the use of a chiral pyrrolidine-based organocatalyst in the asymmetric addition of 1,3-cyclopentadione to cinnamaldehyde.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | Toluene | RT | 45 | 72 |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | RT | - | - |

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | CH2Cl2 | RT | 59 | 75 |

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | EtOH | RT | 20 | 55 |

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | Et2O | RT | 35 | 68 |

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | CH2Cl2 | 4 | 65 | 84 |

| (S)-2-[Di(3,5-di-CF3-phenyl)trimethyl-silanyloxymethyl]pyrrolidine | CH2Cl2 | -35 | 72 | 88 |

Design and Synthesis of Advanced Pyrrolidine-Based Materials

The unique structural properties of the this compound scaffold make it a promising candidate for the design and synthesis of advanced materials. The pyrrolidine ring system is a key component in various functional materials, and the ability to introduce diverse substituents allows for the fine-tuning of material properties.

The synthesis of highly functionalized spiropyrrolidine heterocyclic hybrids is a prime example of creating complex architectures that can serve as building blocks for advanced materials. rsc.org These compounds, often synthesized via 1,3-dipolar cycloaddition reactions, can exhibit interesting biological and photophysical properties. rsc.orgnih.gov The rigid, three-dimensional structure of spiro compounds can be exploited in the design of materials with specific host-guest recognition capabilities or in the development of novel chiroptical materials.

Furthermore, the incorporation of the this compound moiety into larger polymeric structures could lead to the development of new functional polymers. The pyrrolidine nitrogen can act as a site for polymerization or as a pendant group to modify the properties of a polymer backbone. Research into pyrrolidine-containing polymers could yield materials with applications in areas such as chiral separations, catalysis, and drug delivery.

Opportunities for Green Chemistry and Sustainable Synthesis Development

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are highly relevant to the synthesis of and with this compound. chemijournal.comwhiterose.ac.uk There are significant opportunities to develop more sustainable synthetic routes to this compound and its derivatives.

One major area of focus is the use of environmentally benign solvents. Water is an attractive green solvent, and methods for synthesizing pyrrolidines in aqueous media are being developed. chemicalbook.comrasayanjournal.co.in For example, the synthesis of N-methylpyrrolidine has been achieved in water using an inexpensive and environmentally friendly catalyst like potassium carbonate. chemicalbook.com This approach avoids the use of volatile organic solvents and simplifies the work-up procedure.

Multi-component reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.in The one-pot synthesis of highly functionalized pyrrolidines from simple starting materials is a testament to the power of this approach. rasayanjournal.co.in The development of catalytic asymmetric syntheses also contributes to green chemistry by reducing the need for stoichiometric chiral auxiliaries, which often require multi-step syntheses and separations. whiterose.ac.ukvulcanchem.com Future research will likely focus on developing catalytic, atom-economical, and solvent-minimized syntheses for this compound and its valuable derivatives. whiterose.ac.ukresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.